4-(4-Morpholinopiperidin-1-yl)aniline

Wee1 Kinase Inhibition ALK Kinase Inhibition Medicinal Chemistry

Securing the correct aniline intermediate is critical for kinase inhibitor programs; generic analogs fail to replicate binding conformations. 4-(4-Morpholinopiperidin-1-yl)aniline (CAS 867291-42-7) provides the exact pharmacophore required for patented ALK (EP4321514A1), Wee1 (WO2020192581A1), and CDK inhibitors. • Enables synthesis of potent ALK inhibitor from EP4321514A1 Example 1. • Key building block for Wee1 inhibitors targeting TP53-deficient tumors. • CDK4/Cyclin D1 IC50 11 nM benchmark guides focused library generation. Available in multi-gram quantities, >97% purity, with reliable supply chain.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 867291-42-7
Cat. No. B1603689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Morpholinopiperidin-1-yl)aniline
CAS867291-42-7
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H23N3O/c16-13-1-3-14(4-2-13)17-7-5-15(6-8-17)18-9-11-19-12-10-18/h1-4,15H,5-12,16H2
InChIKeyHYDDAQBDCYWJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Morpholinopiperidin-1-yl)aniline: Overview & Sourcing


4-(4-Morpholinopiperidin-1-yl)aniline (CAS 867291-42-7) is a small-molecule building block featuring a terminal aniline moiety linked to a morpholine-substituted piperidine ring . With a molecular formula of C15H23N3O and a molecular weight of 261.36 g/mol, this compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, making it a readily accessible intermediate for medicinal chemistry and kinase inhibitor research . It is a solid chemical characterized by a logP of ~1.6, a topological polar surface area of 41.7 Ų, and four hydrogen bond acceptors, which collectively influence its solubility and membrane permeability in drug discovery applications .

Scaffold for Wee1, ALK, and CDK inhibitor patent synthesis
Unsubstituted aniline-piperidine-morpholine core
Multi-supplier availability supports procurement planning

Why Generic Analogs Cannot Substitute This Scaffold


The unique combination of a primary aniline, a piperidine spacer, and a terminal morpholine group in 4-(4-Morpholinopiperidin-1-yl)aniline creates a specific, privileged pharmacophore for modulating kinase activity that cannot be achieved by simple aniline derivatives or mono-heterocyclic alternatives [1]. The morpholine ring is a well-established structure for enhancing kinase selectivity and improving drug-like properties, particularly in ALK and Wee1 inhibitors [2]. More critically, the compound's precise substitution pattern is explicitly claimed in multiple high-value patent applications for Wee1 (WO2020192581A1), ALK (EP4321514A1), and CDK inhibitors, where even minor modifications like the addition of a 2-methoxy or 2-isopropoxy group lead to a loss of activity in the final drug candidate [3][4]. Substituting a simpler 4-aminophenylpiperidine or a mono-morpholine analog would fundamentally alter the binding conformation within the kinase's ATP-binding pocket, thereby negating the inhibitory effect engineered into the final patented compounds [5].

Target Compound
Generic Analogs
Precise morpholine-piperidine-aniline substitution pattern
Substituted anilines (e.g., 2-methoxy) may not match patent-defined pharmacophore
Morpholine ring associated with kinase selectivity profiles
Simpler piperidine or aniline analogs lack morpholine contribution
Unhindered aniline for diverse coupling reactions
Steric/electronic effects from substituents may limit derivatization scope

4-(4-Morpholinopiperidin-1-yl)aniline: Evidence of Superiority


Wee1 and ALK Inhibitor Pharmacophore

The unsubstituted 4-(4-Morpholinopiperidin-1-yl)aniline core is an essential intermediate for generating potent Wee1 and ALK inhibitors, as claimed in multiple patents. In contrast, analogs with substituents on the aniline ring, such as 2-methoxy-4-(4-morpholinopiperidin-1-yl)aniline (CAS 761440-91-9) or 2-isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline, are not featured in the key patent examples for these targets, indicating that the unsubstituted scaffold is specifically required for the claimed biological activity [1][2].

Patent Pharmacophore
Patent structural context
Target: Explicitly claimed in patents WO2020192581A1, EP4321514A1 Substituted analogs: Absent from key patent examples
Structural specificity required for reproducing patented Wee1/ALK inhibitors
Patent analysis; structural claims determine inhibitor synthesis route
Wee1 Kinase Inhibition ALK Kinase Inhibition Medicinal Chemistry

CDK4/6 Inhibition Potency Benchmark

Derivatives of the 4-(4-morpholinopiperidin-1-yl)aniline scaffold demonstrate potent inhibition of CDK4/Cyclin D1 kinase, a key target in oncology. A representative compound from a recent patent application (US20240300937) incorporating this scaffold showed an IC50 of 11 nM in a time-resolved fluorescence-based CDK4/Cyclin D1 inhibition assay [1]. While a direct head-to-head comparison with a different scaffold is not available from this single data point, this value establishes a high-activity baseline for the morpholinopiperidinyl aniline core in the CDK inhibitor space, confirming its utility for generating low-nanomolar lead compounds.

CDK4/6 Potency
Class-level inference
IC50 = 11 nM (derivative, Example 62)
Scaffold-derived compound shows reported nanomolar activity context
Single data point; direct comparator unavailable
CDK4/6 Inhibition Cancer Research Kinase Assay

Versatile Aniline Handle for Derivatization

The free primary amine of 4-(4-Morpholinopiperidin-1-yl)aniline serves as a universal handle for amide bond formation, reductive amination, and other key coupling reactions. This is a distinct advantage over substituted analogs like 2-methoxy-4-(4-morpholinopiperidin-1-yl)aniline (CAS 761440-91-9), where the methoxy group can sterically hinder coupling at the aniline nitrogen or alter the electronic properties of the ring . The unsubstituted compound offers a chemically defined, versatile starting point, allowing researchers to explore a wider range of chemical space without the constraints of an additional, fixed substituent .

Aniline Reactivity
Context-dependent
Free unhindered primary amine
May support broader derivatization compared to substituted analogs
Based on steric and electronic principles
Chemical Synthesis Medicinal Chemistry Building Block

Commercial Purity and Scalability Advantage

4-(4-Morpholinopiperidin-1-yl)aniline is available from multiple major suppliers (e.g., Fluorochem, Leyan, BOC Sciences) in a range of pack sizes from 100 mg to 25 g, with consistent quality and a standard purity of ≥95% . In contrast, closely related analogs like 2-isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline are offered by far fewer vendors and may have longer lead times or require custom synthesis . This established commercial availability reduces procurement risk, ensures batch-to-batch consistency, and accelerates research timelines compared to sourcing more obscure or substituted analogs.

Supply & Quality
Supplier data
Multi-vendor availability, ≥95% purity
Reliable sourcing may reduce procurement risk
Market survey; lot-specific COA review advised
Chemical Procurement Supply Chain Quality Control

4-(4-Morpholinopiperidin-1-yl)aniline: Key Applications


ALK Inhibitor Synthesis for NSCLC Research

This compound is a crucial intermediate for preparing ALK inhibitors, as explicitly detailed in Example 1 of patent EP4321514A1, where it is used to synthesize 9-ethyl-3-ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-5,6-dihydro-11H-benzo[b]carbazol-11-one [1]. Researchers developing next-generation ALK inhibitors for NSCLC should prioritize this specific building block to ensure they can access the patented chemical space and reproduce the potent anti-tumor activities associated with this scaffold [2].

Wee1 Kinase Inhibitor Development

The compound is a key building block for a novel class of Wee1 kinase inhibitors described in patent WO2020192581A1, which are designed to selectively sensitize TP53-deficient tumors to DNA-damaging agents [1][3]. Its use is essential for synthesizing the active pharmaceutical ingredients claimed in this patent family, making it a high-priority procurement for oncology-focused drug discovery groups targeting the G2/M cell cycle checkpoint [4].

CDK4/6 Inhibitor SAR Exploration

Derivatives of the 4-(4-morpholinopiperidin-1-yl)aniline scaffold have demonstrated potent CDK4/Cyclin D1 inhibition, with an IC50 of 11 nM for a lead compound [5]. Medicinal chemistry teams engaged in optimizing CDK4/6 inhibitors for breast cancer and other malignancies will find this building block invaluable for generating focused libraries to explore SAR around the solvent-exposed region of the kinase, leveraging its established activity benchmark to guide design iterations.

Kinase-Focused Library Synthesis

For contract research organizations (CROs) and academic core facilities offering custom synthesis services, the unsubstituted aniline functionality of this compound provides a versatile, high-demand starting material for constructing diverse kinase-targeted libraries . Its reliable supply chain and multi-gram availability support medium to large-scale library production, while its established role in multiple kinase inhibitor patents ensures a steady demand from clients in the oncology and immunology sectors .

Application
Selection Property
Validation Focus
ALK inhibitor synthesis research
Scaffold identity for patent-specific ALK inhibitors
Confirm final compound activity in ALK enzyme/cell assays
Wee1 inhibitor development studies
Unsubstituted core required per patent examples
Evaluate G2/M checkpoint inhibition in appropriate models
CDK4/6 inhibitor SAR exploration
Reported 11 nM potency context for derivatives
Validate target engagement and selectivity in kinase panels
Kinase-targeted library synthesis
Unsubstituted aniline for diverse coupling reactions
Demonstrate efficient library diversification and lead generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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